7-Hydroxygranisetron is a Selective Biomarker for CYP1A1 Activity, Unlike Granisetron's Other Metabolites
7-Hydroxygranisetron production in human liver microsomes is mediated almost exclusively by the CYP1A1 enzyme, distinguishing it from the other major metabolite, 9'-desmethylgranisetron, which is preferentially formed by CYP3A4 [1]. This metabolic route is unique among 5-HT3 antagonists. In inhibition studies, an anti-CYP1A1 antibody completely inhibited the 7-hydroxylation of granisetron, whereas an anti-CYP3A4 antibody had no effect. In contrast, 9'-demethylase activity was inhibited by both antibodies [2].
| Evidence Dimension | Major Enzyme(s) Responsible for Metabolite Formation |
|---|---|
| Target Compound Data | CYP1A1 (for 7-hydroxygranisetron formation); Anti-CYP1A1 antibody inhibits 7-hydroxylation by 100% [1] |
| Comparator Or Baseline | 9'-desmethylgranisetron (major metabolite formed by CYP3A4) |
| Quantified Difference | 7-hydroxylation is exclusively CYP1A1-dependent; 9'-demethylation is preferentially CYP3A4-dependent. Anti-CYP1A1 antibody inhibits 7-hydroxylation by 100% vs. 0% inhibition by anti-CYP3A4 antibody. Anti-CYP3A4 antibody inhibits 9'-demethylation. |
| Conditions | In vitro assay using expressed human CYP enzymes and human liver microsomes (HLM) with anti-CYP antibodies. |
Why This Matters
This provides definitive evidence for using 7-hydroxygranisetron as a highly selective probe for CYP1A1 activity in drug-drug interaction and phenotyping studies.
- [1] Nakamura H, et al. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes. Curr Drug Metab. 2005;6(5):469-480. doi:10.2174/138920005774330666 View Source
- [2] Nakamura H, et al. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes. Curr Drug Metab. 2005;6(5):469-480. doi:10.2174/138920005774330666 View Source
